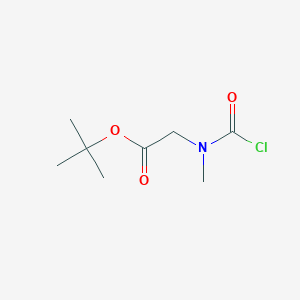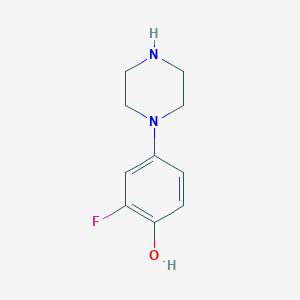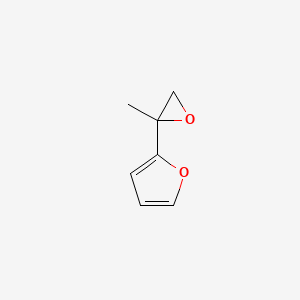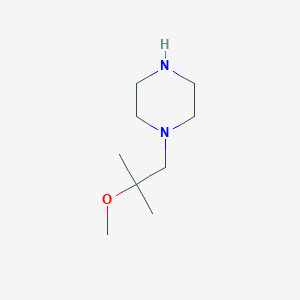
(R)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by the presence of a bromine atom on the benzoyl group, an amide linkage, and a phenyl group attached to the propionic acid backbone. The ®-configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s reactivity and interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Amidation: The brominated benzoyl compound is then reacted with an amine to form the amide linkage. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid may involve optimized versions of the laboratory-scale synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amines, through nucleophilic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of ®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide linkage play crucial roles in binding to these targets, influencing the compound’s biological activity. The ®-configuration can also affect the compound’s binding affinity and selectivity, leading to different pharmacological effects compared to its (S)-enantiomer.
類似化合物との比較
Similar Compounds
(S)-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid: The enantiomer of the compound, with different spatial arrangement and potentially different biological activity.
2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid: The racemic mixture containing both ®- and (S)-enantiomers.
2-(2-Chloro-benzoylamino)-3-phenyl-propionic acid: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and biological properties.
Uniqueness
®-2-(2-Bromo-benzoylamino)-3-phenyl-propionic acid is unique due to its specific ®-configuration, which can lead to distinct interactions with biological targets and different pharmacological effects compared to its (S)-enantiomer and other similar compounds
特性
分子式 |
C16H14BrNO3 |
|---|---|
分子量 |
348.19 g/mol |
IUPAC名 |
(2R)-2-[(2-bromobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H14BrNO3/c17-13-9-5-4-8-12(13)15(19)18-14(16(20)21)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m1/s1 |
InChIキー |
IFEXXHHSXLMJQK-CQSZACIVSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2Br |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)





![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)

